molecular formula C11H11BrN2O B13174423 3-(3-Bromophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole

3-(3-Bromophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole

Cat. No.: B13174423
M. Wt: 267.12 g/mol
InChI Key: LNQQESYCBSQBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 3-bromophenyl group and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzohydrazide with isobutyric acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, alternative dehydrating agents, and solvent recycling techniques to improve the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The oxadiazole ring can be subjected to oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out using nucleophiles in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(3-Bromophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its biological activity. The bromine atom can also enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole: Similar structure but with the bromine atom in the para position.

    3-(3-Chlorophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole: Similar structure with a chlorine atom instead of bromine.

    3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole: Similar structure with a methyl group instead of a propan-2-yl group.

Uniqueness

3-(3-Bromophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole is unique due to the specific combination of substituents on the oxadiazole ring. The presence of the bromine atom and the propan-2-yl group can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

3-(3-bromophenyl)-5-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C11H11BrN2O/c1-7(2)11-13-10(14-15-11)8-4-3-5-9(12)6-8/h3-7H,1-2H3

InChI Key

LNQQESYCBSQBMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NO1)C2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.